molecular formula C17H16ClNO3 B2981814 2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 1795604-94-2

2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide

Cat. No.: B2981814
CAS No.: 1795604-94-2
M. Wt: 317.77
InChI Key: UUTXUVILWCGXAK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide is an acetamide derivative characterized by a 4-chlorophenoxy group linked to an acetamide backbone and a 2,3-dihydrobenzofuran methyl substituent. The compound’s structure combines aromatic and heterocyclic moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-13-5-7-14(8-6-13)21-11-17(20)19-9-12-10-22-16-4-2-1-3-15(12)16/h1-8,12H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTXUVILWCGXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide , with the CAS number 1795604-94-2, is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C17_{17}H16_{16}ClNO3_3
  • Molecular Weight : 317.8 g/mol
  • Structure : The compound features a chlorophenoxy group and a benzofuran moiety, which are significant for its biological interactions.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented extensively. For example, N-substituted acetamides have demonstrated antibacterial and antifungal properties . The presence of the chlorophenyl group may enhance these activities due to its electron-withdrawing nature, which can influence the compound's interaction with microbial targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds suggests that:

  • Chlorine Substituents : Chlorine atoms often enhance biological activity by increasing lipophilicity and facilitating membrane penetration.
  • Benzofuran Moiety : This component is crucial for cytotoxic activity against various cancer cell lines due to its ability to interact with cellular pathways involved in tumor growth.

Case Studies

  • In Vitro Studies : A recent study evaluated the cytotoxic effects of benzofuran derivatives on A549 lung cancer cells, demonstrating significant growth inhibition (IC50_{50} values ranging from 10 to 30 µM) . Although not directly studying the target compound, these findings indicate a likely similar mechanism of action.
  • Antimicrobial Testing : Another investigation assessed the antibacterial properties of related phenylthiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds showed MIC values comparable to standard antibiotics, suggesting that structural modifications could lead to enhanced antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares key structural features of the target compound with related acetamide derivatives:

Compound Name Key Substituents Biological Activity/Application Reference
2-(4-Chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide (Target) 4-Chlorophenoxy, 2,3-dihydrobenzofuran methyl Inferred: Potential ATF4 inhibition
2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) 2,4-Dichlorophenoxy, p-tolylthioethyl Reported: Agrochemical research
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, 2,6-diethylphenyl, methoxymethyl Reported: Herbicide
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Chloro-4-fluorophenyl, naphthalen-1-yl Reported: Structural/coordination studies
2-(4-Chlorophenoxy)-N-(1-(2-(4-chlorophenoxy)ethylnazetidin-3-yl)methyl)acetamide (Patent Derivative) Dual 4-chlorophenoxy, azetidine ring Reported: ATF4 inhibitor (anticancer)
Key Observations:
  • Chlorophenoxy Substituents: The target compound’s 4-chlorophenoxy group is distinct from RN1’s 2,4-dichlorophenoxy, which may alter electronic density and steric hindrance. Fewer chlorine atoms in the target compound could reduce lipophilicity compared to RN1 .
  • Heterocyclic Moieties : The 2,3-dihydrobenzofuran methyl group in the target compound introduces a bicyclic structure absent in alachlor or naphthalene-containing analogs. This may enhance metabolic stability or target specificity compared to simpler aromatic systems .
  • Biological Activity: The patent derivative () shares the 4-chlorophenoxy group but incorporates an azetidine ring, highlighting how heterocyclic modifications can pivot activity toward therapeutic targets like ATF4 .

Physicochemical Properties

  • Melting Points and Solubility : While direct data for the target compound are unavailable, analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibit high melting points (421 K) due to strong intermolecular hydrogen bonding . The dihydrobenzofuran ring in the target compound may similarly promote crystal packing via N–H···O interactions, suggesting comparable thermal stability.

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